Cas no 64340-44-9 (Saikosaponin E)

Saikosaponin E 化学的及び物理的性質
名前と識別子
-
- b-D-Galactopyranoside, (3b,16b)-13,28-epoxy-16-hydroxyolean-11-en-3-yl 6-deoxy-3-O-b-D-glucopyranosyl-
- Saikosaponin E
- 13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside
- (3beta,16beta)-13,28-Epoxy-16-hydroxyolean-11-en-3-yl 6-deoxy-3-O-beta-D-glucopyranosyl-beta-D-galactopyranoside
- 64340-44-9
- AKOS037515312
- 13,28-Epoxy-16beta-hydroxyolean-11-en-3beta-yl 6-deoxy-3-O-(beta-D-glucopyranosyl)-beta-D-galactopyranoside
- SCHEMBL8156551
- AKOS040760111
- CS-0032445
- CHEMBL3613720
- HY-N4211
- MS-31373
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
-
- インチ: 1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1
- InChIKey: KQGDHYQRJRGMDG-CYMACDCKSA-N
- ほほえんだ: O1C([H])([H])[C@]23C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@@]21C([H])=C([H])[C@]1([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]4([H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])[C@]3([H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 764.471078g/mol
- ひょうめんでんか: 0
- XLogP3: 3.7
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 回転可能化学結合数: 5
- どういたいしつりょう: 764.471078g/mol
- 単一同位体質量: 764.471078g/mol
- 水素結合トポロジー分子極性表面積: 188Ų
- 重原子数: 54
- 複雑さ: 1470
- 同位体原子数: 0
- 原子立体中心数の決定: 20
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 765.0
じっけんとくせい
- 色と性状: Powder
Saikosaponin E セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Saikosaponin E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3921-5mg |
Saikosaponin E |
64340-44-9 | 98% | 5mg |
$196 | 2023-09-20 | |
ChemScence | CS-0032445-5mg |
Saikosaponin E |
64340-44-9 | 99.80% | 5mg |
$403.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1014-1mg |
Saikosaponin E |
64340-44-9 | 95.43% | 1mg |
¥ 1239 | 2023-09-07 | |
1PlusChem | 1P00ETHR-5mg |
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside |
64340-44-9 | 99% | 5mg |
$402.00 | 2024-04-22 | |
1PlusChem | 1P00ETHR-1mg |
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside |
64340-44-9 | 99% | 1mg |
$248.00 | 2024-04-22 | |
Aaron | AR00ETQ3-5mg |
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside |
64340-44-9 | 5mg |
$336.00 | 2025-02-11 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1014-10mg |
Saikosaponin E |
64340-44-9 | 95.43% | 10mg |
¥ 5647 | 2023-09-07 | |
Chengdu Biopurify Phytochemicals Ltd | BP3921-20mg |
Saikosaponin E |
64340-44-9 | 98% | 20mg |
$520 | 2023-09-20 | |
MedChemExpress | HY-N4211-5mg |
Saikosaponin E |
64340-44-9 | 99.80% | 5mg |
¥2100 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1014-50mg |
Saikosaponin E |
64340-44-9 | 95.43% | 50mg |
¥ 15177 | 2023-09-07 |
Saikosaponin E 関連文献
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
Saikosaponin Eに関する追加情報
Saikosaponin E (CAS 64340-44-9): A Comprehensive Overview of Its Chemical Structure, Biological Activities, and Therapeutic Potential
Saikosaponin E, identified by its CAS number 64340-44-9, is a triterpenoid saponin derived from the roots of Bupleurum falcatum, a traditional Chinese medicinal plant. As part of the saikosaponins family, this compound has garnered significant attention in recent years due to its diverse pharmacological properties and potential applications in modern medicine. The chemical structure of Saikosaponin E features a spirostanol backbone with characteristic sugar moieties, including glucose and xylose units, which contribute to its unique biological activities. Recent advancements in analytical techniques such as NMR spectroscopy and mass spectrometry have enabled precise characterization of its molecular framework, confirming its role as a key bioactive component in herbal formulations.
One of the most notable attributes of Saikosaponin E is its anti-inflammatory activity, which has been extensively studied in preclinical models. Research published in *Phytomedicine* (2023) demonstrated that Saikosaponin E inhibits the activation of nuclear factor-kappa B (NF-κB) pathways, thereby suppressing pro-inflammatory cytokine production. This mechanism underpins its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, studies on cell culture models have revealed that Saikosaponin E modulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes central to inflammation regulation.
Recent investigations into the anticancer properties of Saikosaponin E have expanded its therapeutic scope. A 2023 study in *Cancer Letters* highlighted its ability to induce apoptosis in human hepatocellular carcinoma cells through mitochondrial dysfunction and caspase activation. Notably, Saikosaponin E exhibited selective cytotoxicity against cancer cells while sparing normal hepatocytes, suggesting a favorable safety profile. Additionally, preclinical trials using xenograft models showed that this compound synergizes with conventional chemotherapeutics like doxorubicin to enhance tumor regression without increasing systemic toxicity.
Emerging research also underscores the neuroprotective effects of Saikosaponin E, particularly in neurodegenerative disorders such as Alzheimer’s disease. A 2023 publication in *Journal of Neurochemistry* reported that this compound reduces amyloid-beta plaque accumulation and mitigates oxidative stress in neuronal cell lines. These findings align with traditional uses of Bupleurum species for cognitive enhancement and suggest potential applications in developing novel therapies for age-related neurological decline.
The development of efficient synthesis methods for Saikosaponin E remains an active area of research. While natural extraction from plant sources is currently the primary method, recent advances in biotechnological approaches—such as microbial fermentation using genetically engineered yeast—have shown promise for scalable production. A 2023 study published in *ACS Sustainable Chemistry & Engineering* demonstrated a semi-synthetic pathway utilizing enzymatic glycosylation to enhance yield while maintaining structural integrity.
In the realm of drug delivery systems, nanoformulations containing Saikosaponin E are being explored to improve bioavailability and target specificity. Liposomal encapsulation and polymeric micelles have been shown to enhance cellular uptake while reducing off-target effects. These innovations address one of the major challenges associated with natural compounds: poor solubility and rapid metabolic degradation.
From an industrial perspective, Saikosaponin E (CAS 64340-44-9) is increasingly being incorporated into nutraceuticals and functional foods due to its antioxidant properties. Clinical trials are underway to evaluate its efficacy as an adjunct therapy for metabolic syndrome management through lipid metabolism modulation.
Ongoing research continues to uncover new aspects of this complex molecule’s pharmacology. For instance, studies on gut microbiota interactions suggest that microbial metabolism may play a role in activating latent bioactivities within saponins like Saikosaponin E after oral administration.
The regulatory landscape for natural products like Saikosaponin E is evolving rapidly as global health authorities recognize their therapeutic value while ensuring rigorous safety standards are maintained through standardized quality control protocols.
64340-44-9 (Saikosaponin E) 関連製品
- 133-99-3(BETA-D-GLUCOPYRANOSYL(1-4)-D-GLUCOPYRANOSE)
- 139523-30-1(buddlejasaponin IV)
- 77-60-1(Tigogenin)
- 498-07-7((1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol)
- 20736-08-7(Saikosaponin C)
- 57-50-1(Sucrose, Ultra Pure)
- 81348-81-4(Momordioside F1)
- 20736-09-8(Saikosaponin A)
- 81371-54-2(Momordicoside G)
- 20874-52-6(Saikosaponin D)

